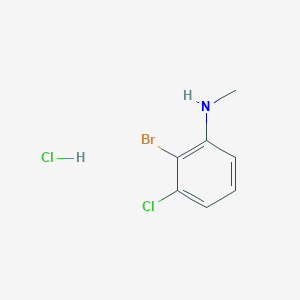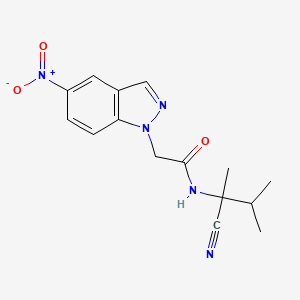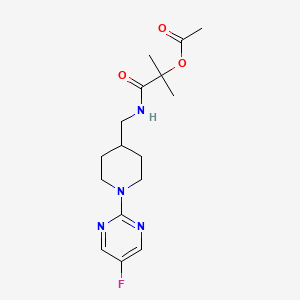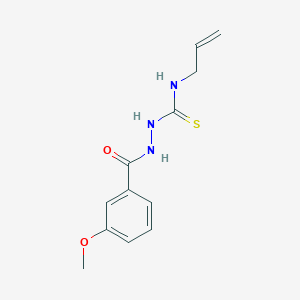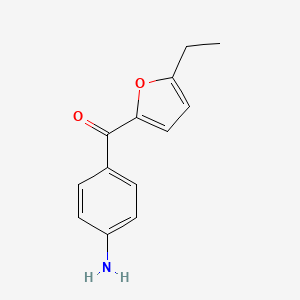
4-(5-Ethylfuran-2-carbonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Ethylfuran-2-carbonyl)aniline” is an organic compound with the molecular formula C13H13NO2 . It is used in research .
Synthesis Analysis
The synthesis of aniline compounds, including “this compound”, has been a subject of research. A photochemical dehydrogenative strategy for aniline synthesis has been reported . Another study discusses the high selectivity aniline synthesis catalysis at elevated temperatures .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .
Scientific Research Applications
Catalysis and Environmental Applications
- Degradation of Organic Pollutants : A study investigated the degradation of aniline by persulfate activated with rice straw biochar, demonstrating the potential for biochar in catalyzing pollutant degradation, which may relate to the broader chemical family of anilines (Yao Wu et al., 2018).
Materials Science
- Activated Carbons for Dye Removal : Research on surface functionalized activated carbons from date palm leaflets showed effectiveness in methylene blue removal, indicating the utility of modified carbons in water treatment technologies, which might extend to the functionalization with furanic and anilinic compounds (E. El-Shafey et al., 2016).
- Electrochemical Applications : The synthesis and characterization of novel polymers based on aniline derivatives for supercapacitors highlights the role of anilinic compounds in enhancing energy storage technologies (Limin Li et al., 2010).
Organic Synthesis
- Synthesis of N-Arylated Amines : A catalytic system for the one-step synthesis of N-arylated amines demonstrates the importance of aniline derivatives in synthesizing complex organic molecules, which could relate to the functionalization strategies involving furan-based compounds (Zhiwen Zheng & Lai-lai Wang, 2019).
Pharmaceutical and Chemical Research
- Drug Metabolite Synthesis : A study on the synthesis of diclofenac metabolites provides insights into drug metabolism and the potential pharmaceutical applications of related aniline derivatives (Jane R. Kenny et al., 2004).
Safety and Hazards
The safety data sheet for aniline indicates that it is a combustible liquid and may cause an allergic skin reaction. It causes serious eye damage and may cause drowsiness or dizziness. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
(4-aminophenyl)-(5-ethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-7-8-12(16-11)13(15)9-3-5-10(14)6-4-9/h3-8H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFWMNPPPZERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)


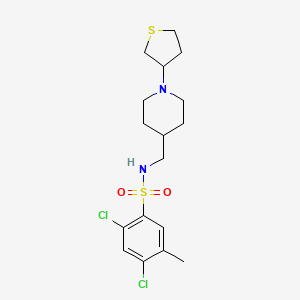
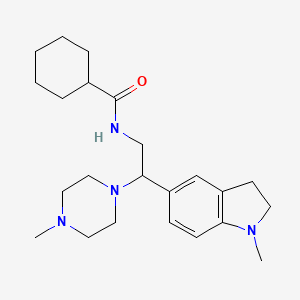
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)
